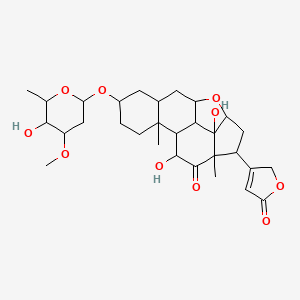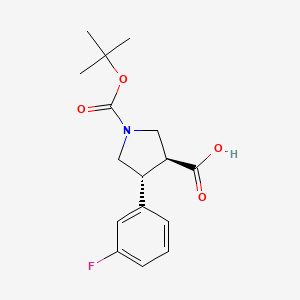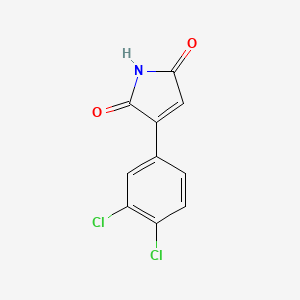![molecular formula C11H19N5 B13893125 [6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine](/img/structure/B13893125.png)
[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine is a compound that features a pyridine ring substituted with a hydrazine group and a methylpiperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The methylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group can yield azo compounds, while reduction of the pyridine ring can produce piperidine derivatives .
Applications De Recherche Scientifique
[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals
Mécanisme D'action
The mechanism of action of [6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The methylpiperazine moiety can interact with receptor sites, modulating their activity. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in cancer treatment.
Pyrazinamide: An anti-tubercular agent with a similar piperazine structure.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: A compound with similar structural features used in medicinal chemistry
Uniqueness
[6-[(4-Methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine is unique due to its combination of a hydrazine group and a methylpiperazine moiety, which provides a versatile scaffold for the development of new compounds with potential therapeutic applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C11H19N5 |
|---|---|
Poids moléculaire |
221.30 g/mol |
Nom IUPAC |
[6-[(4-methylpiperazin-1-yl)methyl]pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C11H19N5/c1-15-5-7-16(8-6-15)9-10-3-2-4-11(13-10)14-12/h2-4H,5-9,12H2,1H3,(H,13,14) |
Clé InChI |
YYOBXSCYCHHHFM-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CC2=NC(=CC=C2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


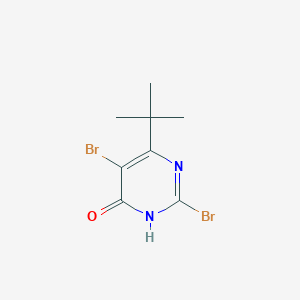
![2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane](/img/structure/B13893047.png)
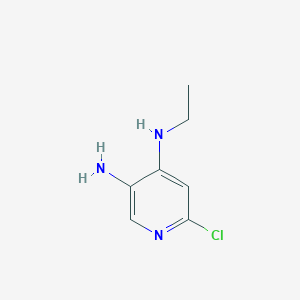
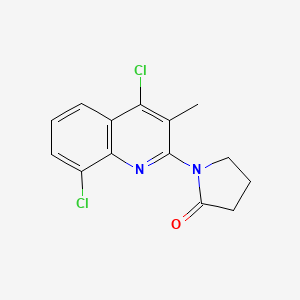
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13893070.png)
![(3S)-5-Chloro-2,3-dihydrofuro[2,3-C]pyridin-3-amine](/img/structure/B13893071.png)


![Ethyl 2-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]pyrimidine-5-carboxylate](/img/structure/B13893087.png)
![6-[7-[8-(2,2-Dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13893091.png)
